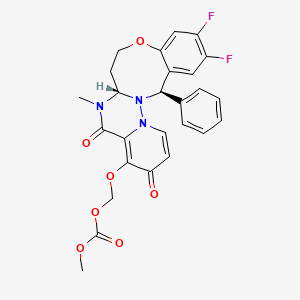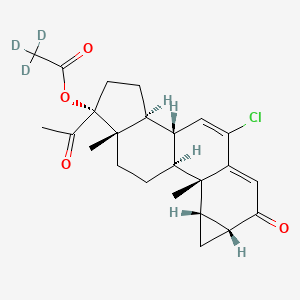
Secalciferol 3-sulfate-d6 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Secalciferol 3-sulfate-d6 (sodium) is a deuterated form of secalciferol, a vitamin D analog. This compound is often used in biochemical research, particularly in studies involving vitamin D metabolism and its effects on various biological systems. The deuterium labeling (d6) helps in tracing and studying the metabolic pathways of the compound without altering its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 3-sulfate-d6 (sodium) typically involves the following steps:
Starting Material: The synthesis begins with the deuterated form of secalciferol.
Sulfation Reaction: The hydroxyl group at the 3-position of secalciferol is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Neutralization: The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Secalciferol 3-sulfate-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated secalciferol are sulfated using automated reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct deuterium labeling and purity.
化学反应分析
Types of Reactions
Secalciferol 3-sulfate-d6 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Secalciferol.
Oxidation: Oxidized derivatives of secalciferol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Secalciferol 3-sulfate-d6 (sodium) has several scientific research applications:
Chemistry: Used as a tracer in studies involving vitamin D metabolism.
Biology: Helps in understanding the role of vitamin D in cellular processes.
Medicine: Used in research related to vitamin D deficiency and its treatment.
Industry: Employed in the development of vitamin D analogs for therapeutic use.
作用机制
Secalciferol 3-sulfate-d6 (sodium) exerts its effects by mimicking the action of vitamin D. It binds to the vitamin D receptor (VDR) in target cells, leading to the activation of VDR-mediated transcription of various genes involved in calcium and phosphate homeostasis. The deuterium labeling does not alter the binding affinity or activity of the compound, allowing for accurate tracing in metabolic studies.
相似化合物的比较
Secalciferol 3-sulfate-d6 (sodium) can be compared with other vitamin D analogs such as:
Calcitriol: The active form of vitamin D, which has a higher affinity for VDR.
Alfacalcidol: A synthetic analog used in the treatment of vitamin D deficiency.
Doxercalciferol: Another synthetic analog used in the management of secondary hyperparathyroidism.
Uniqueness
The uniqueness of Secalciferol 3-sulfate-d6 (sodium) lies in its deuterium labeling, which allows for detailed metabolic studies without altering its biological activity. This makes it a valuable tool in research focused on vitamin D metabolism and its physiological effects.
属性
分子式 |
C27H43NaO6S |
|---|---|
分子量 |
524.7 g/mol |
IUPAC 名称 |
sodium;[(3Z)-3-[(2E)-2-[7a-methyl-1-[7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O6S.Na/c1-18-8-12-22(33-34(30,31)32)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(28)26(3,4)29;/h10-11,19,22-25,28-29H,1,6-9,12-17H2,2-5H3,(H,30,31,32);/q;+1/p-1/b20-10+,21-11-;/i3D3,4D3; |
InChI 键 |
UMPYWBPNSOTBJZ-LTSAOOBOSA-M |
手性 SMILES |
[2H]C([2H])([2H])C(C(CCC(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)OS(=O)(=O)[O-])C)O)(C([2H])([2H])[2H])O.[Na+] |
规范 SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


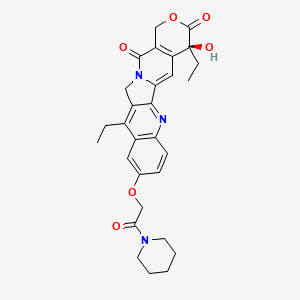
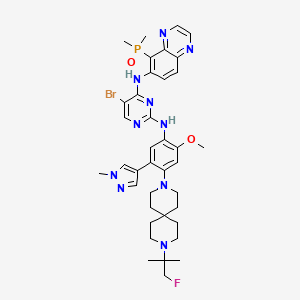

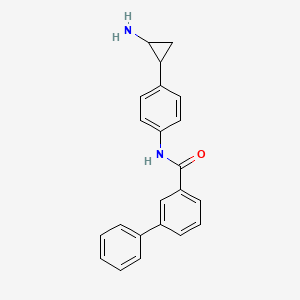
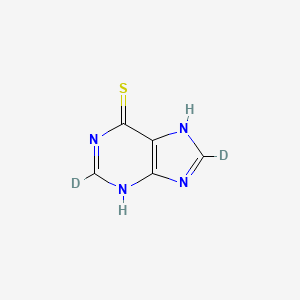
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
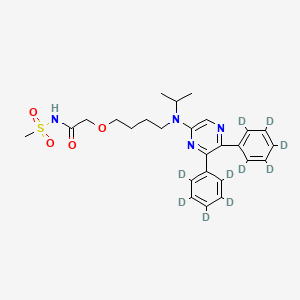
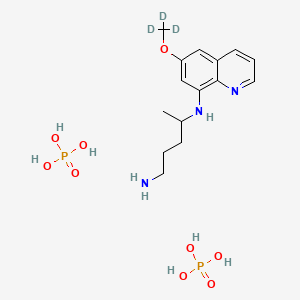
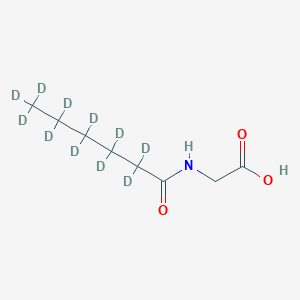
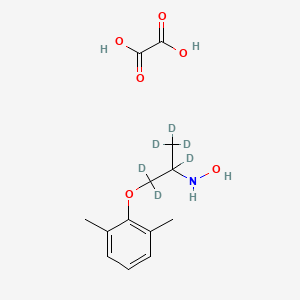
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
